![molecular formula C15H13ClN2OS B1527234 5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol CAS No. 1293159-06-4](/img/structure/B1527234.png)
5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
Overview
Description
5-Chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol, also known as Chloro-2-thiol-1,3-benzodiazole, is a small organic molecule with a wide range of applications in biochemistry and medical research. This molecule is used in a variety of processes, from synthesis methods to biochemical and physiological effects. In
Scientific Research Applications
Anticonvulsant and Pharmacological Properties
5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol and its derivatives are researched for their potential as anticonvulsant agents. Compounds with similar structures have shown considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. For example, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, a compound with a related structure, demonstrated significant sedative-hypnotic activity without impairing learning and memory. These effects are mediated through benzodiazepine receptors (Faizi et al., 2017).
Antimicrobial Applications
Compounds structurally related to 5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol have been explored for their antimicrobial properties. For instance, formazans derived from thiadiazole analogues demonstrated moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger (Sah et al., 2014).
Tyrosinase Inhibitory Effects
Derivatives of 5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol have been investigated for their tyrosinase inhibitory effects. These compounds, such as 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives, have shown potential in reducing melanin production, thereby acting as agents against hyperpigmentation. They inhibit tyrosinase activity competitively and effectively reduce melanin levels in cells treated with α-melanocyte stimulating hormone (Ha et al., 2012).
Corrosion Inhibition
Research has also focused on the application of similar compounds in corrosion inhibition. Oxadiazole derivatives, for example, have shown effective corrosion inhibition for mild steel in sulphuric acid. These compounds are believed to form a protective layer on the steel surface, based on electrochemical impedance spectroscopy and scanning electron microscopy studies (Ammal et al., 2018).
Photophysical and Physicochemical Studies
Some derivatives are studied for their photophysical properties and potential as fluorescent chemosensors. For instance, a benzothiazole-based compound demonstrated fluorescence and colorimetric response to pH changes, making it suitable for intracellular pH imaging (Diana et al., 2020).
properties
IUPAC Name |
6-chloro-3-(2-phenoxyethyl)-1H-benzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-6-7-14-13(10-11)17-15(20)18(14)8-9-19-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNUSEYPUWGZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)Cl)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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